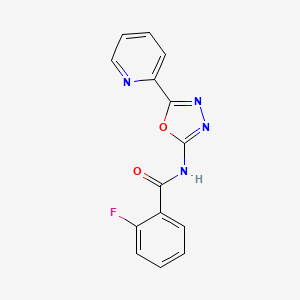

2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as the compound , has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure, including the number and type of atoms, their arrangement, and the functional groups present .Chemical Reactions Analysis

The compound, being a part of the oxadiazole family, shows various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show these activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The molecular weight can be determined using mass spectrometry .Scientific Research Applications

Automated Radiosynthesis of Fluorinated Tracers

Automated radiosynthesis techniques have been developed for fluorinated tracers such as [18F]FMISO and [18F]PM-PBB3, which are used in imaging hypoxia and tau pathology, respectively. These methodologies involve direct 18F-fluorination and could potentially be applicable to the synthesis of related fluorinated compounds for clinical imaging applications (Takayuki Ohkubo et al., 2021).

Luminescence in Organic Materials

Research on benzamides with pyridine and other heterocyclic moieties has led to the development of novel blue fluorophores. These compounds exhibit distinct luminescence properties in solution and solid states, suggesting their potential use in biological and organic material applications (M. Yamaji et al., 2017).

Serotonin Receptor Imaging

Fluorinated benzamides have been employed as selective molecular imaging probes for serotonin 1A receptors, demonstrating utility in quantifying receptor densities in Alzheimer's disease patients. This application underscores the potential of fluorinated benzamides in neuroimaging and the study of neurodegenerative disorders (V. Kepe et al., 2006).

Directing Group in C-H Amination

The use of 2-(pyridin-2-yl) aniline as a new directing group for C-H amination mediated by cupric acetate has been explored, showcasing the ability to aminate benzamide derivatives effectively. This highlights the potential of pyridin-2-yl motifs in facilitating chemical transformations for synthetic applications (Hong-Yi Zhao et al., 2017).

Structural Systematics of Fluoro-N-(pyridyl)benzamides

Studies on the structural systematics of fluoro-N-(pyridyl)benzamides provide insights into their conformational analyses, physicochemical correlations, and polymorphism. These investigations aid in understanding the molecular properties that govern their applications in chemical synthesis and material science (P. Mocilac et al., 2012).

Future Directions

The future directions in the research of this compound could involve exploring its potential applications in various fields, such as medicine and agriculture, given its broad range of chemical and biological properties . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of this compound .

properties

IUPAC Name |

2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN4O2/c15-10-6-2-1-5-9(10)12(20)17-14-19-18-13(21-14)11-7-3-4-8-16-11/h1-8H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJOUOUBWHAXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2656657.png)

![1-[2-(Dimethylamino)ethyl]piperazin-2-one](/img/structure/B2656659.png)

![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)

![N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2656664.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2656667.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-mesitylacetamide](/img/structure/B2656670.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2656673.png)

![ethyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2656674.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2656678.png)